molecular formula C12H13F3O2S B14057840 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one

Katalognummer: B14057840
Molekulargewicht: 278.29 g/mol
InChI-Schlüssel: GCHOFCJUEQVHJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S. This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one typically involves electrophilic aromatic substitution reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form various intermediates that participate in different chemical reactions, leading to the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

  • 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one

These compounds share similar structural features but differ in the position of the ethoxy and trifluoromethylthio groups or the propanone moiety. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C12H13F3O2S

Molekulargewicht

278.29 g/mol

IUPAC-Name

1-[2-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-10(16)9-6-5-8(18-12(13,14)15)7-11(9)17-4-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

GCHOFCJUEQVHJV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.